2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol
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Overview
Description
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol is an organic compound with a complex structure that includes a bromine atom, a hydroxy group, and a methylcarbonimidoyl group
Preparation Methods
The synthesis of 2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, followed by the introduction of the hydroxy and methylcarbonimidoyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modification of functional groups in target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol can be compared with other similar compounds such as:
2-bromo-6-methoxybenzoic acid: This compound has a similar bromine substitution but differs in the presence of a methoxy group instead of a hydroxy and methylcarbonimidoyl group.
2-bromo-6-chlorobenzaldehyde: Another similar compound with a bromine substitution but includes a chlorobenzaldehyde group
Properties
Molecular Formula |
C9H10BrNO2 |
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Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-7(6(2)11-13)9(12)8(10)4-5/h3-4,12-13H,1-2H3/b11-6+ |
InChI Key |
NRIUGCZDUGURSB-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)O)/C(=N/O)/C |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=NO)C |
Origin of Product |
United States |
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